N-(4-(Morpholine-4-carbonyl)benzyl)but-2-ynamide
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Overview
Description
N-{[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}BUT-2-YNAMIDE is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}BUT-2-YNAMIDE typically involves the following steps:
Formation of the Morpholine-4-carbonyl Intermediate: This step involves the reaction of morpholine with a suitable carbonyl compound to form the morpholine-4-carbonyl intermediate.
Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group through a suitable coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment of But-2-ynamide Moiety: Finally, the but-2-ynamide moiety is introduced through a reaction with an appropriate alkyne derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}BUT-2-YNAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}BUT-2-YNAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: The compound’s unique structural properties make it useful in the synthesis of advanced materials.
Biological Research: It is employed in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-{[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}BUT-2-YNAMIDE involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the phenyl and but-2-ynamide moieties can participate in binding interactions with enzymes or other proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholine-4-carbonyl)phenylboronic acid
- N-(4-(Morpholine-4-carbonyl)Thiazol-2-yl)-2-(piperazin-1-yl) Acetamide Hydrochloride
Uniqueness
N-{[4-(MORPHOLINE-4-CARBONYL)PHENYL]METHYL}BUT-2-YNAMIDE is unique due to its combination of a morpholine ring, phenyl group, and but-2-ynamide moiety. This structural arrangement provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C16H18N2O3 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
N-[[4-(morpholine-4-carbonyl)phenyl]methyl]but-2-ynamide |
InChI |
InChI=1S/C16H18N2O3/c1-2-3-15(19)17-12-13-4-6-14(7-5-13)16(20)18-8-10-21-11-9-18/h4-7H,8-12H2,1H3,(H,17,19) |
InChI Key |
YRSWVOBSVKYGCP-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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